Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
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Overview
Description
Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, particularly Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. This leads to the downregulation of the expression of various oncogenes and pro-inflammatory genes, resulting in the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects:
Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to reduce the expression of various pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α.
Advantages and Limitations for Lab Experiments
One of the advantages of using Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in lab experiments is its specificity towards Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, which allows for the selective inhibition of oncogenes and pro-inflammatory genes. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One potential direction is the development of more potent and selective Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the combination of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a promising compound with potential therapeutic applications in various diseases. Its specificity towards Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and ability to inhibit the expression of oncogenes and pro-inflammatory genes make it a valuable tool for the development of novel therapies. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the reaction of 4-bromobenzaldehyde, 3-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid is filtered and recrystallized to obtain the final product.
Scientific Research Applications
Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. It has been shown to inhibit the activity of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, a protein that plays a crucial role in regulating gene expression and cell proliferation.
properties
Product Name |
Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate |
---|---|
Molecular Formula |
C29H30BrNO6 |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C29H30BrNO6/c1-5-36-28(33)23-16(3)31-22-15-21(18-8-7-9-20(14-18)35-4)25(29(34)37-6-2)27(32)26(22)24(23)17-10-12-19(30)13-11-17/h7-14,21,24-25,31H,5-6,15H2,1-4H3 |
InChI Key |
GPCLOEKABHCKNH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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